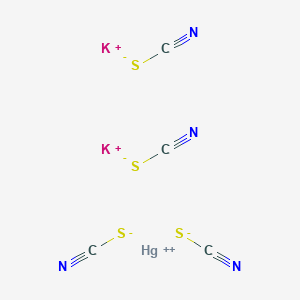
Potassium mercuric thiocyanate
Vue d'ensemble
Description
Potassium mercuric thiocyanate is an inorganic compound that consists of potassium, mercury, and thiocyanate ions. It is known for its unique properties and applications in various scientific fields. The compound is typically a white crystalline solid and is highly toxic due to the presence of mercury.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium mercuric thiocyanate can be synthesized through the reaction of potassium thiocyanate with mercuric nitrate. The reaction is typically carried out in an aqueous solution, where the low solubility product of this compound causes it to precipitate out of the solution:
Hg(NO3)2+2KSCN→Hg(SCN)2+2KNO3
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium mercuric thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The thiocyanate ions can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligands such as chloride or bromide ions.
Major Products Formed:
Oxidation: Mercury(II) oxide and other mercury compounds.
Reduction: Elemental mercury.
Substitution: Various mercury-ligand complexes.
Applications De Recherche Scientifique
Potassium mercuric thiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of chloride ions in water through UV-visible spectroscopy.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in diagnostic tests and therapeutic applications.
Industry: Utilized in the synthesis of other mercury-containing compounds and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of potassium mercuric thiocyanate involves the dissociation of the compound in solution, releasing mercury and thiocyanate ions. The mercury ions can interact with various molecular targets, including proteins and enzymes, leading to inhibition or activation of their functions. The thiocyanate ions can form complexes with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Mercuric chloride (HgCl2)
- Mercuric sulfate (HgSO4)
- Mercuric nitrate (Hg(NO3)2)
Comparison: Potassium mercuric thiocyanate is unique due to the presence of both potassium and thiocyanate ions, which confer distinct chemical properties and reactivity. Unlike mercuric chloride or mercuric sulfate, it can form complexes with a variety of ligands, making it versatile in chemical synthesis and analytical applications. Additionally, its use in UV-visible spectroscopy for chloride detection sets it apart from other mercury compounds.
Propriétés
IUPAC Name |
dipotassium;mercury(2+);tetrathiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHNS.Hg.2K/c4*2-1-3;;;/h4*3H;;;/q;;;;+2;2*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXOCCNUUYRBKP-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HgK2N4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
592-85-8 (mercury salt) | |
| Record name | Potassium mercuric thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70930966 | |
| Record name | Mercury potassium thiocyanate (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14099-12-8 | |
| Record name | Potassium mercuric thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury potassium thiocyanate (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury dipotassium tetrathiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















